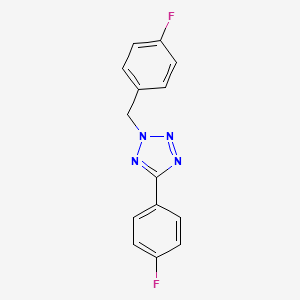

![molecular formula C16H14ClNO3S B5595203 methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents that modulate the compound's physical, chemical, and biological properties. Romagnoli et al. (2012) detailed the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives, highlighting the significance of the thiophene nucleus and the effects of substituents at specific positions on biological activity (Romagnoli et al., 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is crucial for understanding their reactivity and interaction with biological targets. Vasu et al. (2004) investigated the crystal structure of a related methyl 2-amino-tetrahydro-1-benzothiophene carboxylate, revealing the importance of hydrogen bonding in stabilizing the crystal structure and the cis orientation of the carbonyl group relative to the thiophene ring (Vasu et al., 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions that allow for the introduction or modification of functional groups, thereby altering their chemical properties. Sedlák et al. (2008) described reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride, leading to a series of carboxamides, showcasing the reactivity of thiophene carboxylate derivatives (Sedlák et al., 2008).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. The crystal structure and hydrogen bonding patterns, as studied by Vasu et al. (2004), play a significant role in determining these properties (Vasu et al., 2004).

Chemical Properties Analysis

The chemical properties of methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, such as reactivity, stability, and electronic characteristics, are key to its potential as a pharmacological agent. The studies by Romagnoli et al. (2012) and Sedlák et al. (2008) provide insights into the reactivity of thiophene derivatives and the effects of various substitutions on their chemical behavior (Romagnoli et al., 2012); (Sedlák et al., 2008).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have developed methodologies for synthesizing thiophene derivatives, exploring their chemical properties and structural characteristics. For instance, the synthesis and characterization of substituted thiophenes have been reported, demonstrating the versatility of thiophene compounds in organic synthesis (Sedlák et al., 2008). Furthermore, studies on the crystal structure of related methyl thiophene carboxylates reveal insights into their molecular configurations, highlighting intra- and intermolecular hydrogen bonding (Vasu et al., 2004).

Chemical Reactions and Mechanisms

The reactivity of thiophene derivatives with various reagents has been extensively studied, showing their potential in creating diverse chemical structures. For example, reactions involving thiophene carboxylates with orthoesters and amines demonstrate a pathway to novel thienopyrimidinones, shedding light on the mechanisms of cyclization and the relative activities of different functional groups (Hajjem et al., 2010).

Potential Applications

Thiophene derivatives have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. Studies on the anti-inflammatory and antioxidant activity of acid chloride derivatives of similar thiophene carboxamides provide a basis for further pharmacological investigations (Kumar et al., 2008). Additionally, the synthesis of thiophene and benzothiophene derivatives as cytotoxic agents highlights the potential of these compounds in developing anticancer therapies (Mohareb et al., 2016).

Propriétés

IUPAC Name |

methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWATHZTCFDLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)

![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5595165.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)

![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)

![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)

![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)

![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)

![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)